3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic scaffold with a pyrrole ring adjacent to a pyrimidine ring. Key structural features include:
- 3-(4-Chlorophenyl): A chlorinated aromatic group at position 3, which enhances lipophilicity and may influence target binding via π-π interactions.
- 5-Methyl: A methyl group at position 5, modulating steric effects.
- 2,4-Dioxo: Two ketone groups at positions 2 and 4, enabling hydrogen bonding with biological targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3/c1-26-11-16(19(28)24-10-12-2-6-14(23)7-3-12)17-18(26)20(29)27(21(30)25-17)15-8-4-13(22)5-9-15/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZZPXHTSBQQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.89 g/mol. The structure consists of a pyrrolopyrimidine core with chlorophenyl and fluorophenyl substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, compounds similar to the one have shown significant growth inhibition across various cancer cell lines. The presence of electronegative substituents like chlorine and fluorine has been correlated with enhanced antiproliferative activity. Specific research indicated that modifications in the chemical structure could lead to improved efficacy against colorectal cancer cell lines (HT29) with IC50 values suggesting potent activity .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties . It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. A study demonstrated that derivatives exhibited strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urease-related disorders . The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly enhance inhibitory potency.
Case Studies and Research Findings
- Antibacterial Activity
- Docking Studies
- Toxicological Assessment
Data Table: Summary of Biological Activities
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity
- Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that it may target specific signaling pathways involved in cancer progression.
-
Antimicrobial Properties
- The compound has shown promising results against a range of bacterial and fungal pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
-
Anti-inflammatory Effects
- In vitro studies have demonstrated that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further development in treating inflammatory diseases such as rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
A study conducted by Alanazi et al. (2020) evaluated the anticancer effects of various pyrrolo[3,2-d]pyrimidine derivatives, including the target compound. The results indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a separate investigation by Hegazy et al. (2021), the compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Data Tables
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
Example : 5-(4-Chlorophenyl)-7-(4-Methylphenyl)-4-(Pyrrolidin-1-yl)-7H-Pyrrolo[2,3-d]pyrimidine ()
Key Differences :
- The fluorobenzyl carboxamide in the target likely improves metabolic stability over the methylphenyl group .
Ester vs. Carboxamide Derivatives
Example: Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl-4,5-Dihydro-3H-Pyrrolo[3,2-d]pyrimidine-7-Carboxylate ()
| Feature | Target Compound | Similar Compound () |
|---|---|---|
| Position 7 | Carboxamide (4-fluorobenzyl) | Ethyl Ester |
| Position 2 | Dioxo | Dipentylamino |
| Lipophilicity | Moderate (fluorobenzyl) | High (dipentylamino + ester) |
Key Differences :
- The carboxamide group in the target compound offers better aqueous solubility and hydrogen-bonding capacity than the ester, which is more lipophilic.
- The dipentylamino group in the analog increases membrane permeability but may reduce target specificity .
Triazolo-Pyrimidine Hybrids
Example : 5-(4-Chlorophenyl)-{3-(4-Chlorophenyl)-9-Phenyl-7H-Pyrrolo[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-7-yl}-Thiophene-2-Carboxylic Acid ()
Key Differences :
- The thiophene-carboxylic acid group may improve solubility but reduce blood-brain barrier penetration compared to the fluorobenzyl group .
Morpholinyl and Hydrochloride Derivatives
Example: 5-[[4-[(3-Chloro-4-Fluorophenyl)Amino]-6,7-Dihydro-6-Oxo-5H-Pyrrolo[2,3-d]Pyrimidin-5-Ylidene]Methyl]-4-Methyl-N-[2-(4-Morpholinyl)Ethyl]-1H-Pyrrole-2-Carboxamide Hydrochloride ()
| Feature | Target Compound | Similar Compound () |
|---|---|---|
| Position 5 | Methyl | Morpholinylethyl |
| Formulation | Neutral | Hydrochloride salt |
| Solubility | Moderate | High (due to salt form) |
Key Differences :
- The morpholinylethyl group in the analog enhances water solubility, whereas the target compound’s neutral form may require formulation optimization.
- The hydrochloride salt improves bioavailability but could limit tissue distribution due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
